1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S/c18-12-5-2-6-13(8-12)22-9-11(7-14(22)23)15(24)19-17-21-20-16(25-17)10-3-1-4-10/h2,5-6,8,10-11H,1,3-4,7,9H2,(H,19,21,24) |
InChI Key |
DSWQUENCPLDDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Cyclobutyl-1,3,4-thiadiazol-2-amine
The thiadiazole ring is constructed via cyclization of cyclobutanecarbothioamide with hydrazine hydrate, followed by oxidative dehydrogenation.
Procedure :
-
Cyclobutanecarbonyl chloride (1.0 eq) is treated with ammonium thiocyanate (1.2 eq) in acetone at 0°C to form cyclobutanecarbothioamide.
-
The thioamide reacts with hydrazine hydrate (1.5 eq) in ethanol under reflux (12 h), yielding 5-cyclobutyl-1,3,4-thiadiazol-2-amine after recrystallization (hexane/EtOAc).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 97% |
| Melting Point | 148–150°C |
This method adapts protocols from thiadiazole syntheses in autotaxin inhibitor patents, where cyclobutyl groups enhance target binding affinity.
Synthesis of 1-(3-Chlorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
The pyrrolidone core is synthesized via a modified Hantzsch dihydropyridine synthesis, followed by oxidation.
Procedure :
-
Michael Addition : 3-Chlorobenzaldehyde (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in acetic acid, forming a Knoevenagel adduct.
-
Cyclization : The adduct is treated with ammonium acetate (2.0 eq) at 80°C, producing ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate.
-
Hydrolysis : The ester is saponified with NaOH (2M) in ethanol/water (3:1), yielding the carboxylic acid after acidification (HCl).
Optimization Insights :
-
Catalyst : Piperidine (0.1 eq) accelerates cyclization, reducing reaction time from 24 h to 8 h.
-
Yield Improvement : Replacing ethanol with DMF as the solvent increases yield from 55% to 68%.
Coupling Reactions to Form the Target Compound
The final step involves coupling the pyrrolidine-3-carboxylic acid with 5-cyclobutyl-1,3,4-thiadiazol-2-amine using EDCI/HOBt.
Procedure :
-
Activation : 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF (0°C, 30 min).
-
Coupling : 5-Cyclobutyl-1,3,4-thiadiazol-2-amine (1.2 eq) is added, and the reaction is stirred at room temperature (24 h).
-
Workup : The product is purified via column chromatography (SiO₂, hexane/EtOAc 7:3).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C |
| Yield | 65% |
| Purity (HPLC) | 98.5% |
Comparative Reagent Efficiency :
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 65 | 98.5 |
| DCC/DMAP | 58 | 97.2 |
| HATU/DIPEA | 70 | 99.0 |
The HATU/DIPEA system, though higher-yielding, incurs greater cost, favoring EDCI for scalability.
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the activated intermediate.
Solvent Effects :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| DMSO | 46.7 | 63 |
| THF | 7.5 | 41 |
DMF balances reactivity and ease of removal during workup.
Temperature and Time Dependence
Elevating temperature to 40°C reduces reaction time to 12 h but decreases yield to 58% due to side reactions.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 1H, pyrrolidine-H), 3.02–2.95 (m, 2H, cyclobutyl-H), 2.81–2.75 (m, 2H, pyrrolidine-H).
HPLC :
-
Retention time: 6.72 min (C18 column, MeCN/H2O 70:30).
-
Purity: 98.5% (UV detection at 254 nm).
Comparative Analysis with Structural Analogues
Impact of Chlorophenyl Position :
The 3-chloro substituent introduces steric hindrance during cyclization, marginally reducing yield compared to 4-chloro analogues .
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
Autotaxin Inhibition
Research has indicated that this compound acts as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is a lipid mediator that plays critical roles in cell proliferation, migration, and survival. The inhibition of autotaxin may have therapeutic implications for various diseases including:
- Cancer : Excessive autotaxin activity has been linked to tumor progression and metastasis.
- Fibrosis : Conditions characterized by excessive tissue scarring may benefit from autotaxin inhibition.
Molecular docking studies have shown that the compound binds effectively to the active site of autotaxin, suggesting a mechanism for its inhibitory effects.
Anticancer Properties
The structural characteristics of 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide suggest potential anticancer activity. Related compounds within the thiadiazole class have demonstrated efficacy in inhibiting various cancer cell lines by affecting key signaling pathways. For instance:
- Thiadiazole derivatives have shown promise in inhibiting RET kinase activity, leading to reduced proliferation in cancer cells.
This compound's ability to interfere with cellular signaling could position it as a valuable lead for further drug development targeting cancer therapies .
Anti-inflammatory Effects
In vitro studies suggest that thiadiazole derivatives can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase enzymes. This indicates that 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide may also exhibit anti-inflammatory properties. The potential applications include:
- Treatment of inflammatory diseases where COX and lipoxygenase pathways are dysregulated.
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing various thiadiazole derivatives similar to this compound. The results highlighted significant biological activities against several targets. Compounds with similar structural features exhibited promising bioactivity, reinforcing the hypothesis that this compound could possess significant therapeutic potential .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound have provided insights into its binding interactions with autotaxin. These studies revealed specific interactions with key residues within the enzyme's active site that contribute to its inhibitory effects. This emphasizes the importance of structural features in determining biological activity and suggests avenues for optimizing efficacy through chemical modifications .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Bromine substitution | Potential autotaxin inhibition |
| N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-pyrrolidine derivatives | Varying side chains | Diverse biological profiles depending on substitutions |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations in Phenyl and Thiadiazole Substituents
The table below highlights key structural differences between the target compound and similar analogs:
Key Observations
Electron-Donating Groups (OCH₃): The 2-methoxy group in increases polarity, which may enhance solubility but reduce membrane permeability .
Thiadiazole Modifications: Cyclobutyl vs. Benzyl and Methyl Groups: Bulkier substituents like benzyl () increase molecular weight and lipophilicity, which could impact pharmacokinetic profiles .
Backbone Variations :
- Compounds like N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide () replace the thiadiazole with a cyclohexyl group, demonstrating the flexibility of this scaffold in medicinal chemistry .
Implications for Drug Design
- Lipophilicity : Cyclobutyl and benzyl substituents increase logP values, favoring blood-brain barrier penetration but risking metabolic instability.
- Synthetic Accessibility : Analogs with simpler substituents (e.g., methyl in ) may offer cost-effective synthesis routes compared to cyclobutyl-containing compounds .
Biological Activity
1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as Y042-4828, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various studies and findings.
Chemical Structure and Properties
The molecular formula of Y042-4828 is C17H17ClN4O2S. The compound features a pyrrolidine ring linked to a thiadiazole moiety and a chlorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN4O2S |
| IUPAC Name | 1-(3-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
| SMILES | O=C(C(CC1=O)CN1c1cccc(Cl)c1)Nc1nnc(C2CCC2)s1 |
Anticancer Activity
Research indicates that compounds similar to Y042-4828 exhibit significant anticancer properties. A study evaluating various thiadiazole derivatives demonstrated that certain analogues showed IC50 values in the range of 1 to 7 μM against the MCF-7 breast cancer cell line, with some derivatives outperforming doxorubicin (IC50 = 0.5 μM) in cytotoxicity assays . The presence of electron-withdrawing groups like chlorine at specific positions enhances the anticancer activity by increasing the compound's interaction with cellular targets.
Antimicrobial Activity
Y042-4828's structural components suggest potential antimicrobial properties. In related studies, thiadiazole derivatives demonstrated effective activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with MIC values ranging from 3.58 to 8.74 µM were noted against selected microbial strains . The SAR studies indicated that halogen substitutions at the para position significantly increased antimicrobial activity.
Antioxidant Potential
The antioxidant capacity of compounds similar to Y042-4828 has also been explored. In one study, a derivative exhibited an IC50 value of 22.3 µM in DPPH assays, indicating strong antioxidant activity compared to ascorbic acid (IC50 = 111.6 µM) . This suggests that modifications in the structure can enhance the antioxidant potential.
The proposed mechanism of action for Y042-4828 involves the inhibition of specific enzymes and receptors implicated in cancer progression and microbial resistance. The binding affinity is influenced by the presence of functional groups that either donate or withdraw electrons, affecting the compound's reactivity and biological interactions.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole-based compounds:
- Anticancer Efficacy : A series of synthesized thiadiazole-thiazolidinone hybrids were evaluated for their ability to inhibit cyclooxygenase enzymes involved in inflammation and cancer progression. The hybrids showed promising results in vitro against various cancer cell lines .
- Antimicrobial Screening : New thiazolyl derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial effects .
Q & A
Q. Optimization Factors :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole synthesis | POCl₃, 90°C, 3 hr | 60–75 | |
| Amide coupling | EDC, HOBt, RT, 12 hr | 70–85 |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ for C₁₈H₁₈ClN₄O₂S (calc. 397.08) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), thiadiazole C=N (~1550 cm⁻¹) .
Validation : Compare spectral data with structurally similar compounds (e.g., cyclohexyl analogs) .
Basic: What preliminary biological assays are recommended to screen its therapeutic potential?
Answer:
- Anticancer Activity : MTT assay against cervical (HeLa) or breast (MCF-7) cancer cells, with IC₅₀ < 10 µM suggesting potency (similar to pyrrolidine derivatives in ).
- Antimicrobial Screening : Kirby-Bauer disk diffusion for Gram-positive bacteria (e.g., S. aureus) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death pathways .
Data Interpretation : Cross-validate results with structural analogs (e.g., cyclobutyl vs. cyclohexyl substituents) to assess SAR .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Answer:
Key Modifications :
Q. Methodology :
Parallel Synthesis : Generate derivatives via combinatorial chemistry .
In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or PARP .
Pharmacokinetic Profiling : Assess LogP (e.g., ~3.5 via shake-flask method) and metabolic stability in liver microsomes .
Q. Example SAR Table :
| Derivative | R Group | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Cyclobutyl | Cyclobutyl | 8.2 | 3.4 |
| Cyclohexyl | Cyclohexyl | 5.6 | 4.1 |
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
Common Contradictions :
- Discrepancies in IC₅₀ values across cell lines.
- Variable efficacy in antimicrobial assays.
Q. Resolution Methods :
Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media) .
Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) to confirm mechanism .
Meta-Analysis : Compare data with structurally related compounds (e.g., thiadiazole-pyrrolidine hybrids) to identify trends .
Case Study : If anticancer activity varies, assess mitochondrial membrane potential (JC-1 staining) to confirm apoptosis vs. necrosis .
Advanced: How can the mechanism of action be elucidated at the molecular level?
Answer:
Stepwise Approach :
Target Identification :
- Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
Structural Studies :
- X-ray Crystallography : Co-crystallize with purified target protein (e.g., PARP-1) to resolve binding mode .
- Molecular Dynamics Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) .
Pathway Analysis : RNA-seq to identify differentially expressed genes (e.g., p53, Bax) post-treatment .
Key Data : Binding affinity (Kd < 1 µM) and residence time (>10 min) indicate strong target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
